N4-(4-fluorobenzyl)pyrimidine-4,6-diamine
Overview
Description
N4-(4-fluorobenzyl)pyrimidine-4,6-diamine is a chemical compound that belongs to the class of pyrimidine derivatives. It is characterized by the presence of a fluorobenzyl group attached to the nitrogen atom at the fourth position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-fluorobenzyl)pyrimidine-4,6-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4,6-dichloropyrimidine and 4-fluorobenzylamine.
Nucleophilic Substitution: The 4,6-dichloropyrimidine undergoes nucleophilic substitution with 4-fluorobenzylamine in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors and greener solvents to enhance the efficiency and reduce the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N4-(4-fluorobenzyl)pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4)
Substitution: Various nucleophiles under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N4-(4-fluorobenzyl)pyrimidine-4,6-dione, while reduction could produce this compound derivatives with altered functional groups .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.
Medicine: Its role as an EGFR inhibitor highlights its potential as a therapeutic agent in oncology.
Mechanism of Action
The mechanism of action of N4-(4-fluorobenzyl)pyrimidine-4,6-diamine involves its interaction with the epidermal growth factor receptor (EGFR). The compound acts as a competitive inhibitor of ATP binding to the EGFR tyrosine kinase domain. By inhibiting EGFR, it disrupts downstream signaling pathways that promote cell proliferation and survival, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N4,N6-disubstituted pyrimidine-4,6-diamine derivatives: These compounds also target EGFR and have been studied for their anticancer properties.
Quinazoline-based EGFR inhibitors: Compounds like gefitinib and erlotinib share a similar mechanism of action by inhibiting EGFR.
Uniqueness
N4-(4-fluorobenzyl)pyrimidine-4,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorobenzyl group enhances its binding affinity and selectivity towards EGFR, making it a potent inhibitor compared to other similar compounds .
Properties
IUPAC Name |
4-N-[(4-fluorophenyl)methyl]pyrimidine-4,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4/c12-9-3-1-8(2-4-9)6-14-11-5-10(13)15-7-16-11/h1-5,7H,6H2,(H3,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEUFLDXYQNOEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NC=NC(=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.